molecular formula C9H15NO3S B14443662 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid CAS No. 73100-02-4

1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid

Cat. No.: B14443662
CAS No.: 73100-02-4
M. Wt: 217.29 g/mol
InChI Key: MUEOAIYGGDKMSP-UHFFFAOYSA-N
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Description

1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is a chemical compound that features a piperidine ring substituted with a sulfanylpropanoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid typically involves the reaction of piperidine-2-carboxylic acid with 3-sulfanylpropanoic acid under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the carboxylic acid group of piperidine-2-carboxylic acid and the sulfanyl group of 3-sulfanylpropanoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Various nucleophiles such as alkyl halides or amines.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanyl group can form covalent bonds with active site residues of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within the target protein, enhancing binding affinity and specificity .

Comparison with Similar Compounds

    Pipecolic Acid (Piperidine-2-carboxylic acid): Similar in structure but lacks the sulfanylpropanoyl group.

    Captopril: Contains a sulfanyl group but has a different core structure.

Uniqueness: 1-(3-Sulfanylpropanoyl)piperidine-2-carboxylic acid is unique due to the presence of both the piperidine ring and the sulfanylpropanoyl group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in medicinal chemistry and organic synthesis, distinguishing it from other similar compounds.

Properties

CAS No.

73100-02-4

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

IUPAC Name

1-(3-sulfanylpropanoyl)piperidine-2-carboxylic acid

InChI

InChI=1S/C9H15NO3S/c11-8(4-6-14)10-5-2-1-3-7(10)9(12)13/h7,14H,1-6H2,(H,12,13)

InChI Key

MUEOAIYGGDKMSP-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C(=O)O)C(=O)CCS

Origin of Product

United States

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